molecular formula C21H25ClN6O4 B2471915 ethyl 2-(4-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898427-97-9

ethyl 2-(4-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2471915
CAS RN: 898427-97-9
M. Wt: 460.92
InChI Key: NEHMUONKSHERFM-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(4-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a piperazine ring, a purine ring, and a benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the piperazine ring could be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . The purine ring could be introduced through a series of reactions involving the condensation of amine and carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring would introduce a degree of flexibility into the molecule, while the purine ring would be more rigid. The presence of the ethyl ester and benzyl group would also influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ethyl ester could be hydrolyzed to produce an acid and ethanol. The piperazine ring could undergo substitution reactions, and the purine ring could participate in a variety of reactions including alkylation and deprotonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester could make it more lipophilic, while the piperazine ring could contribute to its basicity .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiasthmatic Agents : A study developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, exploring the vasodilatory activity of xanthene derivatives. The synthesis involved chloroacetyl chloride and theophylline, leading to significant pulmonary vasodilator activity in the compounds synthesized (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

  • Antibacterial, Antifungal, and Anticancer Activities : Novel carbazole derivatives were synthesized, starting with ethyl chloroacetate, showing significant antibacterial, antifungal, and anticancer activities. The process included the formation of ethyl 2-(9H-carbazole-9-yl)acetate, further leading to the synthesis of various derivatives (Sharma, Kumar, & Pathak, 2014).

  • Synthesis of Antimicrobial Agents : The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved, displaying excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Miscellaneous Applications

  • Learning and Memory Facilitation in Mice : A study synthesized 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates, which demonstrated significant learning and memory facilitation in mice (Li Ming-zhu, 2012).

  • Cholesterol Biosynthesis Inhibition : BM 15.766, a compound structurally related, showed dose-dependent inhibition of cholesterol biosynthesis in rat hepatocytes, reducing cholesterol synthesis by more than 90% (Aufenanger, Pill, Stegmeier, & Schmidt, 1985).

  • Antiproliferative Activity Against Human Cancer Cell Lines : Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and evaluated for antiproliferative effects against human cancer cell lines, showing potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • ACAT-1 Inhibitor for Treating Diseases Involving ACAT-1 Overexpression : The compound K-604, closely related in structure, was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, and studying its behavior under various conditions .

properties

IUPAC Name

ethyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMUONKSHERFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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